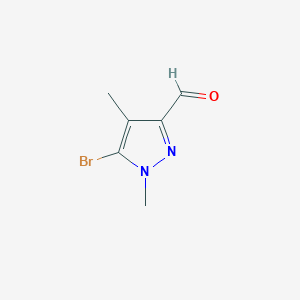

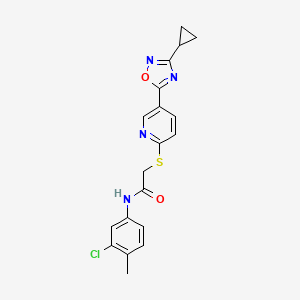

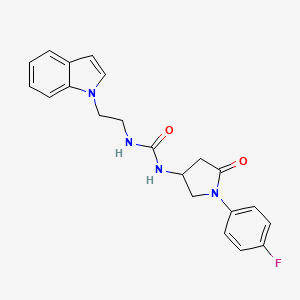

4-(3,5-Dimethylphenyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,5-Dimethylphenyl)oxazolidin-2-one” is a chemical compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which “4-(3,5-Dimethylphenyl)oxazolidin-2-one” is a part of, is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis .Scientific Research Applications

Stereoselective Synthesis

Oxazolidin-2-ones are used in the stereoselective synthesis of various compounds . For instance, they are used in the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

Total Synthesis of (−)-Cytoxazone

Oxazolidin-2-ones are used in the total synthesis of (−)-cytoxazone . This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

Early Phases of Drug Discovery

Oxazolidin-2-ones provide a promising method for the early phases of drug discovery . They are used as building blocks in the development of new drugs .

Synthesis of Chiral Auxiliaries

Oxazolidin-2-ones are used in the synthesis of chiral auxiliaries . They are treated with ethyl carbonate or carbon disulfide under microwave reaction conditions to synthesize typical 4-substituted oxazolidinone chiral auxiliaries .

Antibacterial Activity

Oxazolidin-2-ones have demonstrated a wide spectrum of pharmacological properties . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria .

Treatment of Drug-Resistant Infections

Oxazolidin-2-ones are used in the treatment of traditionally drug-resistant infections . LZD was approved by the FDA for the treatment of a range of traditionally drug-resistant infections, including MRSA and drug-resistant tuberculosis .

properties

IUPAC Name |

4-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJSDWTVETXNQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2COC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)

![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)